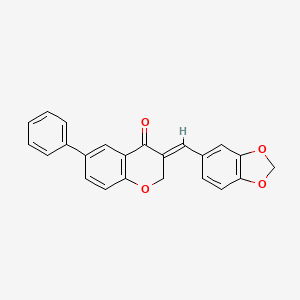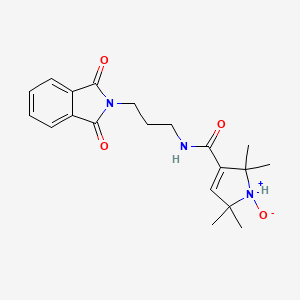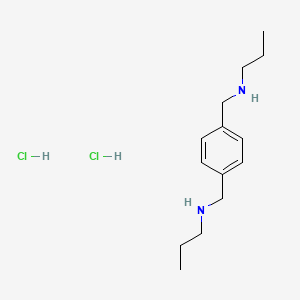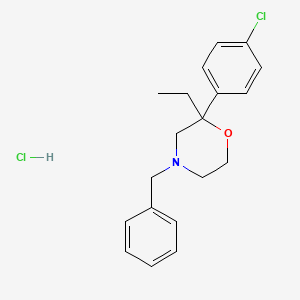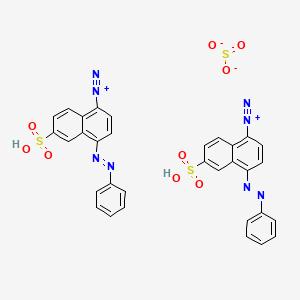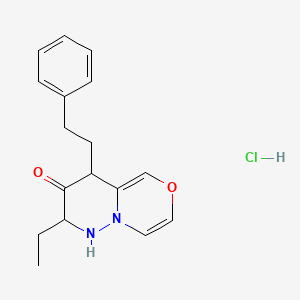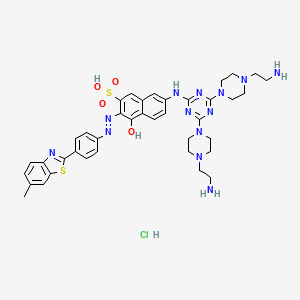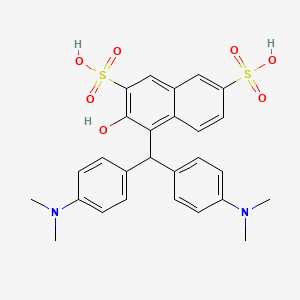
4-(Bis(4-(dimethylamino)phenyl)methyl)-3-hydroxynaphthalene-2,7-disulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bis(4-(dimethylamino)phenyl)methyl)-3-hydroxynaphthalene-2,7-disulphonic acid is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of dimethylamino groups, a hydroxynaphthalene moiety, and disulphonic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bis(4-(dimethylamino)phenyl)methyl)-3-hydroxynaphthalene-2,7-disulphonic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the condensation of 4-(dimethylamino)benzaldehyde with naphthalene derivatives under acidic conditions. The reaction is followed by sulfonation to introduce the disulphonic acid groups. The final product is purified through recrystallization or chromatography techniques.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pH, can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Bis(4-(dimethylamino)phenyl)methyl)-3-hydroxynaphthalene-2,7-disulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
4-(Bis(4-(dimethylamino)phenyl)methyl)-3-hydroxynaphthalene-2,7-disulphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential as a fluorescent probe in biological imaging.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is utilized in the production of advanced materials with specific optical and electronic properties.
Mécanisme D'action
The mechanism of action of 4-(Bis(4-(dimethylamino)phenyl)methyl)-3-hydroxynaphthalene-2,7-disulphonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, including changes in cellular signaling pathways and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Michler’s Ketone: A related compound with similar structural features, used in dye synthesis.
Bis(4-(dimethylamino)phenyl)methanone: Another compound with dimethylamino groups, known for its applications in organic synthesis.
Uniqueness
4-(Bis(4-(dimethylamino)phenyl)methyl)-3-hydroxynaphthalene-2,7-disulphonic acid stands out due to its combination of hydroxynaphthalene and disulphonic acid groups, which confer unique chemical and physical properties. These features make it particularly valuable in applications requiring specific optical and electronic characteristics.
Propriétés
Numéro CAS |
84674-88-4 |
|---|---|
Formule moléculaire |
C27H28N2O7S2 |
Poids moléculaire |
556.7 g/mol |
Nom IUPAC |
4-[bis[4-(dimethylamino)phenyl]methyl]-3-hydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C27H28N2O7S2/c1-28(2)20-9-5-17(6-10-20)25(18-7-11-21(12-8-18)29(3)4)26-23-14-13-22(37(31,32)33)15-19(23)16-24(27(26)30)38(34,35)36/h5-16,25,30H,1-4H3,(H,31,32,33)(H,34,35,36) |
Clé InChI |
CJJWIJSJELXUKG-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


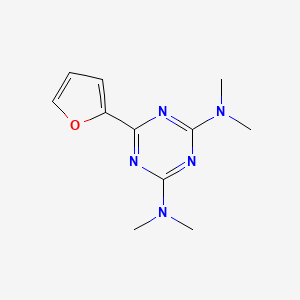
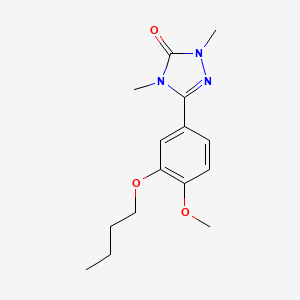
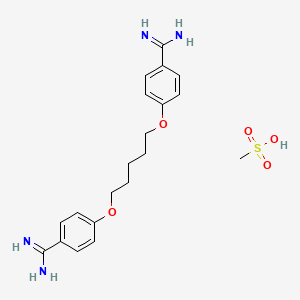

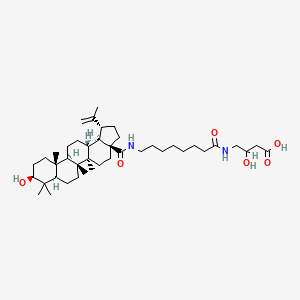
![1-[[1-(4-fluorophenyl)benzimidazol-2-yl]methyl]pyridin-4-imine](/img/structure/B12746890.png)
